USP7 Inhibitor Scaffold: FT671 and FT827 Potency Derives Uniquely from the 4-Fluorophenyl Core
The 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one scaffold is the indispensable core of FT671 (IC50 = 52 nM, Kd = 65 nM for USP7 catalytic domain) and FT827 (Ki = 4.2 µM, Kd = 7.8 µM), two of the most thoroughly characterized selective USP7 inhibitors [1]. In contrast, earlier USP7 inhibitors P22077 and P5091, which lack this core, showed a narrow dynamic range of 20–50 µM and poor selectivity across DUBs [2]. Structure-activity relationship (SAR) studies in the patent literature demonstrate that replacement of the 4-fluorophenyl group with 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl results in >10-fold loss in USP7 binding affinity, confirming the unique contribution of the fluorine atom to both potency and selectivity [3].
| Evidence Dimension | USP7 inhibitory potency (IC50/Kd) |
|---|---|
| Target Compound Data | FT671: IC50 = 52 nM, Kd = 65 nM; FT827: Ki = 4.2 µM, Kd = 7.8 µM |
| Comparator Or Baseline | P22077/P5091: IC50 ~20–50 µM across various DUBs; 4-chlorophenyl and phenyl analogs: >10-fold reduced USP7 binding |
| Quantified Difference | FT671 is ~385–960-fold more potent than P22077/P5091; FT827 retains affinity advantages over phenyl-replaced analogs |
| Conditions | Ubiquitin-rhodamine assay; SPR binding to USP7 catalytic domain (residues 208–560); ITC measurements; cellular target engagement via CETSA |
Why This Matters
Procurement of this exact core scaffold is mandatory for replicating the published potency and selectivity of FT671/FT827 series compounds; any deviation at the N1-aryl position forfeits the binding mode that distinguishes these inhibitors from earlier, non-selective chemotypes.
- [1] Turnbull, A. P., et al. Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature 550, 481–486 (2017). DOI: 10.1038/nature24451. View Source
- [2] Reverdy, C., et al. Discovery of specific inhibitors of the deubiquitinating enzyme USP7. ACS Chem. Biol. 5, 335–344 (2010). View Source
- [3] US Patent 11,046,681 (2021). Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. View Source
